Hydrogen‑Bond Donor Capacity: Free N–H Azaindole vs. N‑Methylated Analog
The target compound retains a free pyrrole N–H group capable of acting as a hydrogen‑bond donor (tPSA = 57.78 Ų, H‑Donors = 2) . In contrast, the closest commercial screening analog 2‑(1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide (Hit2Lead SC‑40489159) has the pyrrole nitrogen methylated, reducing its H‑Donor count to 1 (tPSA = 60.9 Ų) . The loss of the N–H donor in the 1‑methyl analog abolishes a key hinge‑binding hydrogen bond that is frequently exploited by 7‑azaindole kinase inhibitors [1].
| Evidence Dimension | Hydrogen‑bond donor count & topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | H‑Donors = 2; tPSA = 57.78 Ų |
| Comparator Or Baseline | 2‑(1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide: H‑Donors = 1; tPSA = 60.9 Ų |
| Quantified Difference | Δ H‑Donors = +1 (target); Δ tPSA = −3.1 Ų (target lower, reflecting altered polarity distribution) |
| Conditions | Calculated physicochemical properties; target data from Leyan.com, comparator data from Hit2Lead.com |
Why This Matters
For kinase inhibitor design, the presence of an additional hydrogen‑bond donor can be the decisive factor in achieving hinge‑region affinity; purchasing the N‑methylated analog instead would eliminate this interaction entirely.
- [1] Bamborough, P. et al. Assessment of the 7‑azaindole scaffold as a kinase hinge‑binding motif. J. Med. Chem. 2007, 50, 5851‑5861. DOI: 10.1021/jm070747g. View Source
